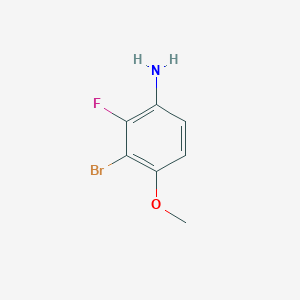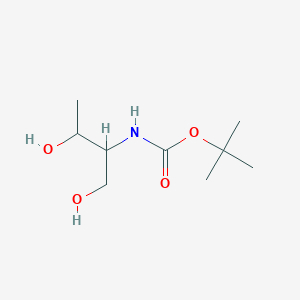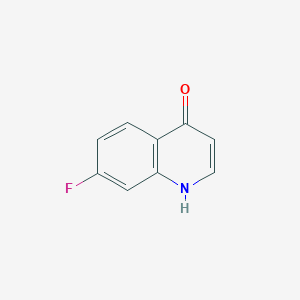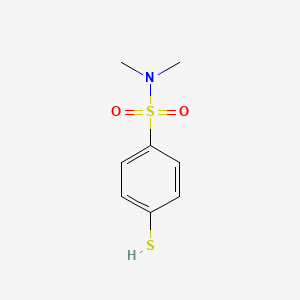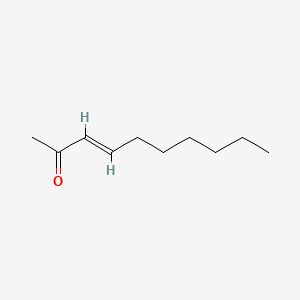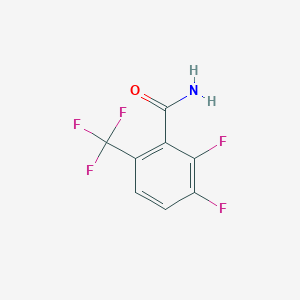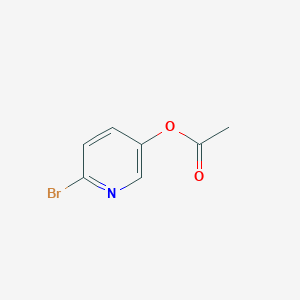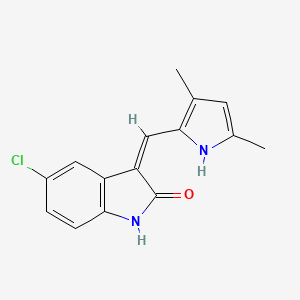![molecular formula C9H20N2O2 B3420384 tert-butyl N-[1-(methylamino)propan-2-yl]carbamate CAS No. 1864270-64-3](/img/structure/B3420384.png)
tert-butyl N-[1-(methylamino)propan-2-yl]carbamate
Descripción general
Descripción
Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a chemical compound with the molecular formula C9H20N2O2 . It is also known as 1-(Methylamino)-N-Boc-2-propanamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 1-(methylamino)propan-2-yl group . The InChI code for this compound is 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 188.27 .Aplicaciones Científicas De Investigación
Environmental Applications and Degradation
Polymer Membranes for Purification : Polymer membranes have been explored for the purification of fuel additives like MTBE, highlighting the application of similar compounds in improving fuel performance and reducing hazardous emissions. The efficiency of various polymer membranes in the separation of organic mixtures indicates potential research applications in environmental remediation and purification technologies (Pulyalina et al., 2020).
Biodegradation and Fate in Environmental Matrices : Studies on the biodegradation of ETBE, a compound related to MTBE, in soil and groundwater, provide insights into the microbial degradation mechanisms and the fate of such substances in environmental matrices. This research highlights the potential applications in bioremediation strategies and understanding the environmental impact of similar carbamate compounds (Thornton et al., 2020).
Synthesis and Chemical Applications
Synthesis of N-Heterocycles : The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines indicates the role of similar tertiary butyl-containing compounds in the stereoselective synthesis of amines and their derivatives. This area of research offers potential for the development of novel pharmaceuticals and therapeutically relevant compounds (Philip et al., 2020).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Mecanismo De Acción
Target of Action
Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate primarily targets voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells .
Mode of Action
The compound selectively enhances the slow inactivation of VGSCs. By binding to these channels, it stabilizes them in an inactivated state, reducing their availability for activation. This modulation decreases neuronal excitability and can help in conditions characterized by excessive neuronal firing .
Biochemical Pathways
The interaction with VGSCs affects the sodium ion flux across the cell membrane, which is essential for action potential generation. This alteration impacts downstream signaling pathways, including those involved in neurotransmitter release and muscle contraction. The reduced excitability can lead to decreased neurotransmitter release, affecting synaptic transmission and muscle activity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed throughout the body, with a preference for tissues with high VGSC expression. Metabolism occurs primarily in the liver, where it is broken down by hepatic enzymes. The metabolites are then excreted via the kidneys .
Result of Action
At the molecular level, the compound’s action results in the stabilization of VGSCs in their inactivated state, leading to reduced sodium ion influx. This stabilization decreases neuronal excitability and can prevent conditions like seizures or neuropathic pain. At the cellular level, this results in decreased action potential frequency and altered neurotransmitter release, which can modulate synaptic activity and muscle contractions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of this compound. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to VGSCs. Temperature variations can impact the compound’s stability and its interaction kinetics with the target channels. Additionally, the presence of other ions or compounds can compete for binding sites or alter the compound’s pharmacokinetics .
This comprehensive overview highlights the intricate mechanism of action of this compound, emphasizing its potential therapeutic applications and the factors influencing its efficacy.
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the flux of metabolites through specific biochemical routes, thereby affecting overall metabolic balance. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical properties. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects .
Propiedades
IUPAC Name |
tert-butyl N-[1-(methylamino)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWKAVKGVXBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696725 | |
| Record name | tert-Butyl [1-(methylamino)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873221-70-6, 1864270-64-3 | |
| Record name | tert-Butyl [1-(methylamino)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(methylamino)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


